molecular formula C8H15NO3 B13303255 3-Amino-2-(oxan-4-yl)propanoic acid

3-Amino-2-(oxan-4-yl)propanoic acid

Cat. No.: B13303255
M. Wt: 173.21 g/mol
InChI Key: FAUKUPABWCXQGO-UHFFFAOYSA-N
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Description

3-Amino-2-(oxan-4-yl)propanoic acid: is a chemical compound with the molecular formula C8H15NO3 It is a derivative of propanoic acid, featuring an amino group and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(oxan-4-yl)propanoic acid typically involves the reaction of oxan-4-yl derivatives with amino acids under controlled conditions. One common method includes the use of oxan-4-yl bromide reacting with alanine in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Amino-2-(oxan-4-yl)propanoic acid is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It can serve as a model compound for understanding the behavior of similar amino acid derivatives in biological systems .

Medicine: Its unique structure allows for the design of novel drug candidates with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .

Mechanism of Action

The mechanism of action of 3-Amino-2-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The oxan-4-yl group can interact with hydrophobic regions of proteins, influencing their binding affinity and activity .

Comparison with Similar Compounds

  • 2-Amino-3-(oxan-4-yl)propanoic acid
  • 3-Amino-3-(oxan-4-yl)propanoic acid
  • 3-(4-Hydroxyphenyl)amino propanoic acid

Comparison: 3-Amino-2-(oxan-4-yl)propanoic acid is unique due to the specific positioning of the amino and oxan-4-yl groups, which confer distinct chemical and biological properties. Compared to 2-Amino-3-(oxan-4-yl)propanoic acid, it has different reactivity and binding characteristics. The presence of the oxan-4-yl group differentiates it from other amino acid derivatives, providing unique interactions in biological systems .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-amino-2-(oxan-4-yl)propanoic acid

InChI

InChI=1S/C8H15NO3/c9-5-7(8(10)11)6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)

InChI Key

FAUKUPABWCXQGO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(CN)C(=O)O

Origin of Product

United States

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